BenchChemオンラインストアへようこそ!

2-Cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Tubulin polymerisation Anticancer Microtubule destabiliser

2‑Cyclohexyl‑7‑(3,4,5‑trimethoxyphenyl)[1,2,4]triazolo[1,5‑a]pyrimidine belongs to the [1,2,4]triazolo[1,5‑a]pyrimidine class, designed as a conformationally restricted analogue of the clinical tubulin inhibitor combretastatin A‑4 (CA‑4). The class retains the critical 3,4,5‑trimethoxyphenyl pharmacophore at the 7‑position while replacing the cis‑stilbene bridge with a rigid heterocyclic core, a strategy intended to prevent the cis‑trans isomerisation that abolishes CA‑4 activity.

Molecular Formula C20H24N4O3
Molecular Weight 368.4 g/mol
Cat. No. B14968826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC20H24N4O3
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=CC=NC3=NC(=NN23)C4CCCCC4
InChIInChI=1S/C20H24N4O3/c1-25-16-11-14(12-17(26-2)18(16)27-3)15-9-10-21-20-22-19(23-24(15)20)13-7-5-4-6-8-13/h9-13H,4-8H2,1-3H3
InChIKeyCWQRPJXHWNXBEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine: A Restricted CA‑4 Analog for Tubulin‑Targeting Selection


2‑Cyclohexyl‑7‑(3,4,5‑trimethoxyphenyl)[1,2,4]triazolo[1,5‑a]pyrimidine belongs to the [1,2,4]triazolo[1,5‑a]pyrimidine class, designed as a conformationally restricted analogue of the clinical tubulin inhibitor combretastatin A‑4 (CA‑4). The class retains the critical 3,4,5‑trimethoxyphenyl pharmacophore at the 7‑position while replacing the cis‑stilbene bridge with a rigid heterocyclic core, a strategy intended to prevent the cis‑trans isomerisation that abolishes CA‑4 activity [1]. Preliminary evaluations of closely related 7‑(3,4,5‑trimethoxyphenyl)‑triazolopyrimidines confirm potent antitubulin and antiproliferative behaviour, nominating this scaffold as a procurement‑relevant starting point for microtubule‑destabilising agent programmes [2].

Why In‑Class Triazolopyrimidines Cannot Replace 2‑Cyclohexyl‑7‑(3,4,5‑trimethoxyphenyl)[1,2,4]triazolo[1,5‑a]pyrimidine Without Quantitative Verification


Within the [1,2,4]triazolo[1,5‑a]pyrimidine family, antiproliferative IC₅₀ values span from sub‑micromolar to >10 µM depending solely on the nature of the 2‑position substituent [1]. For instance, a 2‑aminoaryl derivative (compound 4c) achieves an IC₅₀ of 0.53 µM on HCT‑116, whereas a closely related 2‑aryl congener (compound 26) requires 0.75 µM on HeLa and a 2‑anilino analogue shows four‑fold weaker tubulin inhibition than CA‑4 [1][2]. The cyclohexyl group introduces distinct steric bulk, lipophilicity, and conformational constraints that cannot be predicted from aryl or aminoaryl exemplars, making direct experimental comparison mandatory before any substitution decision.

Quantitative Differentiation Evidence for 2‑Cyclohexyl‑7‑(3,4,5‑trimethoxyphenyl)[1,2,4]triazolo[1,5‑a]pyrimidine Relative to Closest Analogues


Scaled Tubulin Polymerisation Inhibition: Cyclohexyl Versus 2‑Aryl Triazolopyrimidines

Direct tubulin polymerisation data for the 2‑cyclohexyl derivative have not been published. However, the 2019 study of 2‑aryl‑7‑(3,4,5‑trimethoxyphenyl)‑[1,2,4]triazolo[1,5‑a]pyrimidines reported that compound 28 (2‑aryl) inhibited tubulin assembly with an IC₅₀ of 9.90 µM [1]. In the 2022 series, the 2‑aminoaryl derivative 4c displayed a tubulin polymerisation IC₅₀ of 3.84 µM versus 1.10 µM for CA‑4 (3.5‑fold less active) [2]. Because the cyclohexyl substituent differs from aryl and aminoaryl groups in both steric demand and electronic character, users must generate the cyclohexyl‑specific tubulin IC₅₀ to benchmark against these 2‑position variants; the existing data establish the expected dynamic range for the chemotype.

Tubulin polymerisation Anticancer Microtubule destabiliser

Antiproliferative Potency Window on Human Cancer Cell Lines: Positional Dependence of the 7‑(3,4,5‑Trimethoxyphenyl) Group

The 7‑(3,4,5‑trimethoxyphenyl) group is essential for maximal activity. In the 2022 study, compound 4c (bearing this group at position 7) gave an IC₅₀ of 0.53 µM against HCT‑116 colon cancer cells [1]. When the same trimethoxyphenyl ring was moved to position 5 and replaced by an amino group, antiproliferative activity was retained but tubulin inhibition fell 4‑fold relative to CA‑4 (IC₅₀ 3.84 µM vs 1.10 µM) [1]. In the 2019 series, the most active 2‑aryl analogue (compound 26) exhibited IC₅₀ values of 0.75 µM (HeLa) and 1.02 µM (A549), with 40‑fold selectivity over HEK‑293 non‑tumour cells (IC₅₀ = 29.94 µM) [2]. The 2‑cyclohexyl derivative, which fixes the 7‑(3,4,5‑trimethoxyphenyl) arrangement, is therefore positioned to preserve this beneficial activity‑selectivity profile, but its exact potency must be determined experimentally against the same cell lines to confirm superiority over 2‑aryl lead 26.

Antiproliferative Cytotoxicity Cancer cell lines

Cell‑Cycle Arrest in G2/M Phase: Phenotypic Consistency Across the Chemotype

Two independent studies confirm that 7‑(3,4,5‑trimethoxyphenyl)‑triazolopyrimidines induce G2/M phase cell‑cycle arrest, consistent with a tubulin‑targeting mechanism. Compound 26 caused significant HeLa cell accumulation in G2/M [1], and compound 4c produced analogous G2/M arrest in HCT‑116 cells accompanied by apoptosis induction [2]. Because G2/M arrest is a direct consequence of microtubule disruption and is lost when the trimethoxyphenyl group is absent or relocated, the 2‑cyclohexyl derivative, which retains the essential 7‑(3,4,5‑trimethoxyphenyl) motif, is predicted to share this mechanistic signature.

Cell cycle G2/M arrest Mechanism of action

Colchicine‑Site Binding Mode: Docking‑Based Rationale for Differentiation

Molecular docking studies on compound 4c and compound 28 both place the triazolopyrimidine scaffold in the colchicine‑binding pocket of β‑tubulin [1][2]. The 2‑position substituent projects toward a region of the pocket that accommodates diverse groups; the cyclohexyl moiety, with its chair‑conformation flexibility, may sample a distinct conformational space compared to the planar aryl rings of compound 26/28 or the aminoaryl linker of 4c. Dedicated docking of the 2‑cyclohexyl derivative could reveal differentiated interactions (e.g., hydrophobic contacts with Leuβ248, Lysβ254) that translate into altered residence time or potency.

Molecular docking Colchicine site Binding mode

Recommended Application Scenarios for 2‑Cyclohexyl‑7‑(3,4,5‑trimethoxyphenyl)[1,2,4]triazolo[1,5‑a]pyrimidine Based on Current Evidence


Lead‑Optimisation Bench‑marking Against CA‑4 and Compound 26 in Tubulin Polymerisation Assays

The 2‑cyclohexyl analogue should first be characterised in a cell‑free tubulin polymerisation assay alongside CA‑4 (positive control) and the 2‑aryl lead compound 26. This experiment will generate the missing tubulin IC₅₀ and permit quantitative ranking of the cyclohexyl substitution relative to the 2‑aryl and 2‑aminoaryl series [1][2]. Procurement for this scenario is scientifically justified because the existing 0.75–1.02 µM antiproliferative window of the chemotype guarantees a meaningful readout.

Selectivity Profiling on the Triazolopyrimidine Cancer Cell Panel (HeLa, A549, HCT‑116, HEK‑293)

The 2‑cyclohexyl compound should be run head‑to‑head with compound 26 and compound 4c on the same four‑cell‑line panel (HeLa, A549, HCT‑116, HEK‑293) to establish its selectivity index [1][2]. This dataset is the minimum requirement for deciding whether the cyclohexyl group improves or degrades the observed ~40‑fold selectivity over non‑tumour HEK‑293 cells, a key decision gate for further investment.

Physicochemical and CMC Comparison with 2‑Aryl Triazolopyrimidines

The increased logP conferred by the cyclohexyl group may enhance membrane permeability but also reduce aqueous solubility relative to 2‑phenyl analogues [1]. Comparative measurement of logD₇.₄, kinetic solubility, and microsomal stability between the 2‑cyclohexyl derivative and compound 26 will inform formulation and ADME strategies, directly impacting the choice of development candidate.

In‑Silico Binding‑Mode Differentiation for IP and Lead Expansion

Docking the 2‑cyclohexyl analogue into the colchicine pocket (using the protocols validated for compound 4c and compound 28) may reveal unique hydrophobic contacts that distinguish it from the 2‑aryl series [2][3]. Such in‑silico differentiation can strengthen composition‑of‑matter patent applications and guide the design of second‑generation cycloalkyl‑substituted triazolopyrimidines.

Quote Request

Request a Quote for 2-Cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.